An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties of the synthetic indole derivative, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. This document delves into the structural, spectroscopic, and analytical characteristics of this compound, offering insights crucial for its application in medicinal chemistry and pharmacological research.
Introduction: A Molecule of Interest in Modern Drug Discovery
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is a synthetic indole derivative that has garnered significant attention in the field of medicinal chemistry.[1][2] Its structural framework, featuring a methoxy group at the 5-position, a methyl group at the 2-position, and an acetamide substituent at the 3-position of the indole ring, makes it a valuable precursor in the synthesis of more complex molecules.[1] This compound serves as a key intermediate in the development of a variety of therapeutic agents, including those with potential anti-inflammatory and anticancer properties.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity.
Part 1: Core Physicochemical Characteristics
A foundational understanding of a molecule's physicochemical properties is the bedrock of its successful application in research and development. These properties govern its behavior in various chemical and biological environments, influencing everything from reaction kinetics to bioavailability.
Chemical Identity and Structure
The unambiguous identification of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is established through its fundamental chemical identifiers.
| Property | Value | Source |
| IUPAC Name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide | N/A |
| CAS Number | 15992-10-6 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [2] |
| Molecular Weight | 218.25 g/mol | [2] |
| InChI Key | FUEWIOXAEUFASQ-UHFFFAOYSA-N | [2] |
The molecular structure, depicted below, reveals the key functional groups that dictate the compound's chemical behavior: the indole ring system, the methoxy group, the methyl group, and the acetamide side chain.
Caption: Chemical structure of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide.
Solubility Profile
The solubility of a compound is a critical parameter that influences its suitability for various experimental and formulation contexts. While specific experimental solubility data for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is not extensively published, a qualitative assessment can be made based on its structure and the behavior of similar indole derivatives.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The presence of the largely nonpolar indole ring system is expected to limit aqueous solubility. The amide and methoxy groups can participate in hydrogen bonding, but this is unlikely to overcome the hydrophobicity of the core structure. |
| Methanol, Ethanol | Soluble | These polar protic solvents are expected to effectively solvate the molecule through hydrogen bonding with the amide and methoxy groups, as well as dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and effectively solvating a wide range of organic molecules. |
| Dichloromethane (DCM), Chloroform | Soluble | These nonpolar aprotic solvents are likely to dissolve the compound due to the predominantly nonpolar character of the indole ring. |
| Ethyl Acetate | Soluble | This solvent of intermediate polarity should be effective in dissolving the compound. |
Experimental Protocol for Solubility Determination:
A standardized protocol for determining the solubility of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide in various solvents is crucial for reproducible results.
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Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
| Property | Value |
| Melting Point | 153-155 °C |
This relatively high melting point suggests a well-ordered crystalline lattice with significant intermolecular forces.
Acidity/Basicity (pKa)
The pKa value(s) of a molecule are critical for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The pKa of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is primarily influenced by the indole nitrogen and the amide group.
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Indole NH: The indole NH is weakly acidic, with a pKa typically in the range of 16-17. This means it will only be deprotonated under strongly basic conditions.
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Amide NH₂: The amide protons are very weakly acidic (pKa > 20) and are not typically considered to ionize under physiological conditions.
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Amide Carbonyl Oxygen: The carbonyl oxygen is weakly basic and can be protonated under strongly acidic conditions.
Predicted pKa:
Based on computational models and data from similar indole derivatives, the most relevant pKa for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is that of the indole NH, which is predicted to be in the range of 16-17 .
Experimental Protocol for pKa Determination:
UV-Vis spectrophotometry is a common and reliable method for determining the pKa of ionizable compounds.
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Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa.
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Dissolve a known concentration of the compound in each buffer solution.
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Measure the UV-Vis absorption spectrum of each solution.
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Plot the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against the pH.
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The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.
Part 2: Spectroscopic and Structural Characterization
A suite of spectroscopic techniques provides a detailed fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.8-8.2 | br s | Indole N-H |
| ~ 7.1-7.3 | d | H-7 |
| ~ 6.7-6.9 | d | H-4 |
| ~ 6.6-6.8 | dd | H-6 |
| ~ 5.3-5.5 | br s | Amide -NH₂ |
| ~ 3.8 | s | -OCH₃ |
| ~ 3.5 | s | -CH₂- |
| ~ 2.3 | s | -CH₃ |
¹³C NMR (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C=O (amide) |
| ~ 154 | C-5 |
| ~ 136 | C-7a |
| ~ 131 | C-2 |
| ~ 129 | C-3a |
| ~ 112 | C-7 |
| ~ 111 | C-6 |
| ~ 103 | C-3 |
| ~ 100 | C-4 |
| ~ 56 | -OCH₃ |
| ~ 32 | -CH₂- |
| ~ 12 | -CH₃ |
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.
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Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
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Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule using chemical shift values, coupling patterns, and integration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3400-3300 | N-H stretch (indole and amide) |
| ~ 3050-3000 | C-H stretch (aromatic) |
| ~ 2950-2850 | C-H stretch (aliphatic) |
| ~ 1660 | C=O stretch (amide I) |
| ~ 1620 | N-H bend (amide II) |
| ~ 1600, 1480 | C=C stretch (aromatic) |
| ~ 1250 | C-O stretch (methoxy) |
The IR spectrum of a related compound, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide, shows characteristic peaks for the amide C=O stretch at 1661 cm⁻¹ and the N-H stretch at 3301 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrum:
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Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 219.1.
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Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the acetamide side chain and potentially the loss of the methoxy group.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide.
Predicted UV-Vis Absorption:
Indole and its derivatives typically exhibit two main absorption bands in the UV region:
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~220 nm: Corresponding to a π → π* transition.
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~280-290 nm: A broader band resulting from another π → π* transition, which is sensitive to substitution on the indole ring.
The methoxy group at the 5-position is expected to cause a slight bathochromic (red) shift of these absorption maxima.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. While no crystal structure for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is currently available in the public domain, data for a related derivative, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide, reveals a triclinic crystal system.[2] This information suggests that the target compound is also likely to form a well-ordered crystalline solid.
Part 3: Synthesis, Purification, and Analysis
The practical application of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide in research and development necessitates robust methods for its synthesis, purification, and analytical characterization.
Synthesis
The synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide typically proceeds via the acylation of 5-methoxy-2-methylindole.[1]
Caption: A plausible synthetic workflow for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide.
Experimental Protocol for Synthesis:
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Acylation: To a solution of 5-methoxy-2-methylindole in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether), add a base (e.g., pyridine or triethylamine). Cool the mixture in an ice bath and slowly add a solution of chloroacetyl chloride.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Ammonolysis: Dissolve the crude 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one in a suitable solvent (e.g., ethanol or THF) and treat with an excess of aqueous ammonia.
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Isolation: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and isolate the crude product.
Purification
Purification of the crude product is essential to obtain a high-purity sample for further studies.
Recrystallization Protocol:
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Solvent Selection: Based on the solubility profile, a suitable solvent for recrystallization is likely to be ethanol or an ethanol/water mixture.
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
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Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: A typical recrystallization workflow for purification.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying the concentration of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide.
Recommended HPLC Method:
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Column: A reversed-phase C18 column is suitable for the separation of this moderately polar compound.
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Mobile Phase: A gradient elution using a mixture of water (with a small amount of acid, e.g., 0.1% formic acid or trifluoroacetic acid, to improve peak shape) and an organic modifier like acetonitrile or methanol.
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Detection: UV detection at the absorption maximum of the compound (around 280-290 nm).
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Flow Rate: A typical flow rate would be 1.0 mL/min.
Part 4: Stability
The stability of a compound under various conditions is a critical factor in its handling, storage, and formulation. While specific stability data for 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide is not available, indole derivatives are known to be susceptible to degradation under certain conditions.
Potential Degradation Pathways:
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Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various degradation products.
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Photodegradation: Exposure to light, particularly UV light, can induce degradation of the indole ring.
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Hydrolysis: The amide functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.
Recommendations for Storage and Handling:
To ensure the stability of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, it is recommended to:
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Store the compound in a cool, dry, and dark place.
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Protect it from exposure to light and air.
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For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. While a lack of extensive publicly available experimental data necessitates some reliance on prediction and analogy to related structures, the information presented herein offers a solid foundation for researchers working with this important synthetic intermediate. The detailed protocols for synthesis, purification, and analysis provide a practical framework for its use in the laboratory. As research into the therapeutic potential of indole derivatives continues to expand, a thorough understanding of the fundamental properties of key building blocks like 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide will remain indispensable.
References
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2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. National Center for Biotechnology Information. (URL: [Link])

